molecular formula C19H30O2 B026233 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester CAS No. 26474-40-8

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester

Cat. No.: B026233
CAS No.: 26474-40-8
M. Wt: 290.4 g/mol
InChI Key: JOSZZTLGHRSLOI-CXSCBKOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester, also known as cis-parinaric acid methyl ester, is a polyunsaturated fatty acid ester. It is characterized by its unique configuration of double bonds, which are arranged in a cis-trans-trans-cis pattern. This compound is notable for its fluorescent properties, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester typically involves the esterification of cis-parinaric acid. The process begins with the extraction of cis-parinaric acid from natural sources, such as tung oil. The acid is then subjected to esterification using methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The extraction of cis-parinaric acid is optimized for higher yields, and the esterification process is conducted in large reactors. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form peroxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of saturated fatty acid esters. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Catalytic hydrogenation is performed using palladium or platinum catalysts in the presence of hydrogen gas. The reaction is conducted under high pressure and moderate temperatures.

    Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles, such as amines and alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Peroxides, epoxides, and hydroxylated derivatives.

    Reduction: Saturated fatty acid esters.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a fluorescent probe for studying lipid membranes and their dynamics. Its fluorescence properties allow researchers to monitor lipid phase transitions and interactions.

    Biology: The compound is used to study lipid peroxidation and oxidative stress in biological systems. It helps in understanding the mechanisms of cell membrane damage and repair.

    Medicine: Research on this compound contributes to the development of antioxidants and therapeutic agents for diseases related to oxidative stress.

    Industry: It is used in the formulation of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The mechanism of action of 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester involves its incorporation into lipid membranes. The compound’s fluorescent properties allow it to act as a reporter molecule, providing insights into the organization and dynamics of lipid bilayers. It interacts with lipid molecules, influencing membrane fluidity and phase behavior. The compound’s ability to undergo oxidation also makes it a valuable tool for studying oxidative processes in biological systems.

Comparison with Similar Compounds

Similar Compounds

    α-Linolenic acid: Another polyunsaturated fatty acid with three cis double bonds. It is found in many cooking oils and has significant biological importance.

    γ-Linolenic acid: Found in evening primrose oil, it has three cis double bonds and is used in various therapeutic applications.

    Punicic acid: Found in pomegranate seed oil, it has a similar structure but different double bond configuration.

Uniqueness

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester is unique due to its specific double bond configuration and fluorescent properties. Unlike other polyunsaturated fatty acids, its cis-trans-trans-cis arrangement allows it to serve as a highly sensitive fluorescent probe, making it invaluable in membrane studies and oxidative stress research.

Properties

IUPAC Name

methyl (9Z,11Z,13E,15E)-octadeca-9,11,13,15-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSZZTLGHRSLOI-DFJBQONRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=C\C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26474-40-8
Record name cis-Parinaric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026474408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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